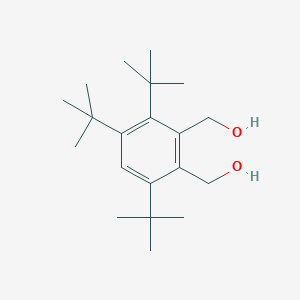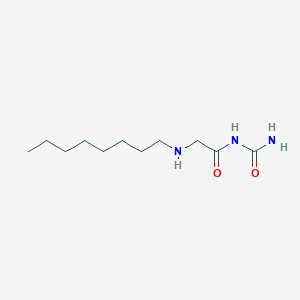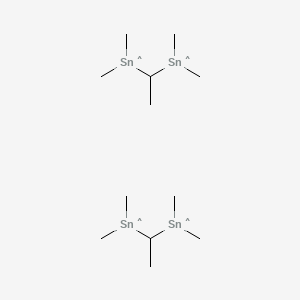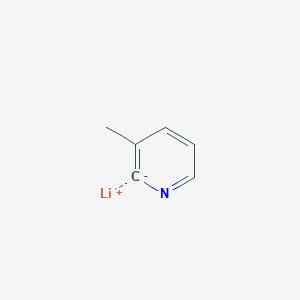
Triacontyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontyl dodecanoate is an ester compound formed from the reaction between triacontanol and dodecanoic acid. This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties. This compound is often used in various industrial applications due to its stability and hydrophobic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacontyl dodecanoate can be synthesized through esterification, where triacontanol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
C30H61OH+C12H24O2→C30H61OC12H23O+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Triacontyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triacontanol and dodecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Triacontanol and dodecanoic acid.
Oxidation: Triacontanoic acid and dodecanol.
Reduction: Triacontanol and dodecanol.
Wissenschaftliche Forschungsanwendungen
Triacontyl dodecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the formulation of lubricants, surfactants, and cosmetics due to its stability and hydrophobicity.
Wirkmechanismus
The mechanism by which triacontyl dodecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chains allow it to interact with other hydrophobic molecules, facilitating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacontanol: A long-chain alcohol used as a plant growth regulator.
Dodecanoic acid: A medium-chain fatty acid with antimicrobial properties.
Triacontyl palmitate: Another long-chain ester with similar hydrophobic properties.
Uniqueness
Triacontyl dodecanoate is unique due to its combination of long carbon chains from both the alcohol and acid components, resulting in a compound with exceptional stability and hydrophobicity. This makes it particularly useful in applications requiring long-lasting and water-resistant properties.
Eigenschaften
CAS-Nummer |
137956-23-1 |
|---|---|
Molekularformel |
C42H84O2 |
Molekulargewicht |
621.1 g/mol |
IUPAC-Name |
triacontyl dodecanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-44-42(43)40-38-36-34-32-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI-Schlüssel |
OQGFMFIJZAGOST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
